An In-depth Technical Guide to Ethyl 2-amino-3-methoxyisonicotinate
An In-depth Technical Guide to Ethyl 2-amino-3-methoxyisonicotinate
This guide provides a comprehensive technical overview of Ethyl 2-amino-3-methoxyisonicotinate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its emerging role as a valuable scaffold in medicinal chemistry.
Introduction: The Significance of the Aminopyridine Scaffold
Aminopyridines are a class of heterocyclic compounds that have been the subject of extensive study for decades due to their diverse and potent biological activities.[1] These structures are fundamental components in a wide array of pharmaceuticals, acting as crucial pharmacophores that interact with various enzymes and receptors.[2][3] The unique structural characteristics of the aminopyridine ring allow for a range of biological effects, making them essential building blocks in medicinal chemistry.[2] Ethyl 2-amino-3-methoxyisonicotinate, as a substituted aminopyridine, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4][5] Its strategic functionalization with amino, methoxy, and ethyl ester groups provides multiple points for chemical modification, enabling the exploration of a vast chemical space in the pursuit of novel drug candidates.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. This section details the key characteristics of Ethyl 2-amino-3-methoxyisonicotinate.
Chemical Structure and Nomenclature
-
IUPAC Name: Ethyl 2-amino-3-methoxypyridine-4-carboxylate
-
Synonyms: 2-Amino-3-methoxy-isonicotinic acid ethyl ester
-
CAS Number: 13362-30-6[4]
-
Molecular Formula: C₈H₁₀N₂O₂[6]
-
Molecular Weight: 166.18 g/mol [6]
The core of this molecule is a pyridine ring, a six-membered heterocycle containing one nitrogen atom. The isonicotinate designation indicates that the ethyl carboxylate group is at the 4-position. The substituents are an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 3-position.
DOT Diagram of Chemical Structure:
Caption: Chemical structure of Ethyl 2-amino-3-methoxyisonicotinate.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of Ethyl 2-amino-3-methoxyisonicotinate. These properties are crucial for designing experimental conditions, including solvent selection for reactions and purification, as well as for formulation development.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 123.0 - 127.0 °C | [4] |
| Boiling Point (Predicted) | 307.2 ± 22.0 °C | [4] |
| Density (Predicted) | 1.192 ± 0.06 g/cm³ | [4] |
| Water Solubility | Slightly soluble | [4][7] |
| Storage | Store in a dark, dry place at room temperature | [4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, 5-AMINO-2-METHOXY-ISONICOTINIC ACID, provides insight into the expected signals.[8] For Ethyl 2-amino-3-methoxyisonicotinate, one would anticipate characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy protons, distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amino protons.[9][10] The precise chemical shifts and coupling constants are influenced by the electronic environment of each proton.[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear significantly downfield.[12][13] Aromatic carbons would resonate in the typical range for pyridine derivatives, with their chemical shifts influenced by the attached functional groups.[14]
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the amino group, C-H stretching for the aromatic and aliphatic portions, a strong C=O stretching for the ester carbonyl, and C-O stretching for the ester and ether linkages.[15]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[10]
Synthesis and Reaction Mechanisms
The synthesis of substituted pyridines like Ethyl 2-amino-3-methoxyisonicotinate often involves multi-step pathways starting from simpler pyridine derivatives or through ring-forming reactions.
General Synthetic Strategies
The synthesis of substituted isonicotinates can be achieved through various methods. A common approach involves the modification of pre-existing pyridine rings. For instance, the synthesis of methyl 2-substituted isonicotinates has been described starting from 2-amino-4-methylpyridine.[16] This highlights a general strategy where functional groups on the pyridine ring are introduced or modified sequentially.
A plausible synthetic route to Ethyl 2-amino-3-methoxyisonicotinate could involve the following key transformations:
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Starting Material: A readily available substituted pyridine, such as 2-amino-4-methylpyridine.
-
Oxidation: Oxidation of the methyl group at the 4-position to a carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.
-
Introduction of the Methoxy Group: This is a more challenging step and may require specific directing groups or a more elaborate synthetic design.
DOT Diagram of a Plausible Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Ethyl 2-amino-3-methoxyisonicotinate.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of a related aminopyridine derivative, which illustrates the practical considerations in such a synthesis. This protocol is based on general methods for the synthesis of substituted nicotinates.[17]
Objective: To synthesize a substituted aminopyridine ester.
Materials:
-
2-aminonicotinic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether (Et₂O)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminonicotinic acid (1.0 eq) and potassium carbonate (1.0 eq) in DMF.
-
Heating: Heat the suspension to reflux. The solids should nearly completely dissolve.
-
Cooling and Alkylation: Cool the reaction mixture to room temperature. Add methyl iodide (1.0 eq) dropwise.
-
Reaction Monitoring: Stir the mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethanol in dichloromethane containing a small percentage of ammonium hydroxide.
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Final Product Preparation: Suspend the resulting solid in diethyl ether, filter, and wash with diethyl ether to yield the pure product.
Causality in Experimental Choices:
-
Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SN2 reactions like the methylation of the carboxylate. It effectively dissolves the reactants and intermediates.
-
Base (K₂CO₃): Potassium carbonate is a mild base used to deprotonate the carboxylic acid, forming the carboxylate salt which is a more reactive nucleophile.
-
Purification: The use of a mixed solvent system with a small amount of base (ammonium hydroxide) in the column chromatography is to prevent the basic amino group from strongly adsorbing to the acidic silica gel, which would result in poor separation and recovery.
Applications in Drug Discovery and Development
Ethyl 2-amino-3-methoxyisonicotinate is a valuable building block for the synthesis of a wide range of biologically active molecules.[4] The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[1][2]
Role as a Chemical Intermediate
This compound serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] Its functional groups allow for a variety of chemical transformations:
-
The amino group can be acylated, alkylated, or used in coupling reactions to introduce new substituents.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
-
The pyridine ring itself can undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions.
Potential Therapeutic Areas
Derivatives of aminopyridines have shown efficacy in a multitude of therapeutic areas, including:
-
Anti-inflammatory agents
-
Antimicrobial and antiviral drugs [1]
-
Anticancer agents [18]
-
Central nervous system disorders
The strategic placement of the amino, methoxy, and ester groups on the pyridine ring of Ethyl 2-amino-3-methoxyisonicotinate provides a unique template for the design of novel compounds targeting specific biological pathways.
Conclusion
Ethyl 2-amino-3-methoxyisonicotinate is a heterocyclic compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, offering valuable insights for researchers and drug development professionals. The continued exploration of the chemistry of this and related aminopyridine derivatives will undoubtedly lead to the discovery of new and improved medicines.
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